molecular formula C22H22ClN3O B2479763 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea CAS No. 1286718-22-6

3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Cat. No.: B2479763
CAS No.: 1286718-22-6
M. Wt: 379.89
InChI Key: HVYZEACWYJSPPT-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research for its potential as a modulator of protein function. Urea-based compounds are extensively investigated as potent and selective agents for various therapeutic targets . This compound features a complex structure that incorporates phenethyl and pyridinylmethyl groups, motifs commonly found in molecules that interact with central nervous system (CNS) targets . Similar 1-phenethylurea analogs have been reported as potent negative allosteric modulators (NAMs) of the Cannabinoid receptor type 1 (CB1R), demonstrating potential in preclinical research for conditions like cocaine addiction . The structural elements of this compound suggest it is a high-value chemical probe for researchers studying GPCR (G-protein coupled receptor) allostery, structure-activity relationships (SAR), and for hit-to-lead optimization campaigns . It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c23-20-11-9-19(10-12-20)16-25-22(27)26(17-21-8-4-5-14-24-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYZEACWYJSPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzylamine with phenethyl isocyanate to form an intermediate, which is then reacted with 2-pyridinemethanol to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Overview

3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic organic compound notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a phenethyl group, and a pyridin-2-ylmethyl group attached to a urea moiety. Its potential applications stem from its ability to interact with various biological targets and its utility as a building block in organic synthesis.

Chemistry

The compound serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in various chemical reactions, including:

  • Substitution Reactions : Formation of substituted urea derivatives.
  • Oxidation and Reduction : Producing corresponding carboxylic acids or ketones, and amines or alcohols, respectively.

Biology

Research has indicated that 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea possesses potential biological activities:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
  • Anticancer Activity : The compound has been investigated for its antiproliferative effects against human cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cancer cell growth .

Medicine

In the medical field, this compound is studied for its therapeutic potential:

  • Lead Compound for Drug Development : Its unique structure allows it to act as a precursor for developing new therapeutic agents targeting specific diseases.
  • Mechanism of Action : The interaction of the compound with specific molecular targets may modulate enzyme or receptor activity, leading to various biological effects.

Case Studies and Research Findings

StudyFocusFindings
Study on Antiproliferative ActivityInvestigated various urea derivativesIdentified that certain modifications to the phenethyl moiety significantly enhanced anticancer activity against NCI-60 cancer cell lines .
SAR Study on Substituted UreasExplored structure-activity relationshipsShowed that changes in substituents on the phenethyl group could lead to varying degrees of biological activity, indicating potential for targeted drug design .
Synthesis MethodologiesDeveloped synthetic routes for urea derivativesEstablished efficient multi-step reactions involving 4-chlorobenzylamine and phenethyl isocyanate, highlighting industrial scalability through continuous flow reactors.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea and related compounds:

Compound Name Substituents Molecular Formula Biological Activity Notes Reference
3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea 4-Chlorobenzyl, phenethyl, pyridin-2-ylmethyl C₂₂H₂₁ClN₄O Hypothesized cytokinin activity; structural analog to 2PU-3. Enhanced lipophilicity may improve membrane permeability.
1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3) 4-Chlorophenyl, pyridin-2-ylmethyl C₁₃H₁₂ClN₃O Exhibits cytokinin-like activity in plant models; promotes cell division in tobacco callus assays.
N⁶-Benzyladenine (BA) Benzyl group attached to adenine C₁₂H₁₁N₅ Natural cytokinin; induces shoot formation and delays senescence. Widely used in plant tissue culture.
3-Benzyl-7-(4-methylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (TP-5) Benzyl, methylpiperazinyl, triazolopyrimidine C₁₆H₂₀N₈ Synthetic cytokinin with improved stability; inhibits RNase activity in vitro.

Key Observations:

Structural Features: The target compound’s phenethyl group distinguishes it from 2PU-3, which has a simpler 4-chlorophenyl substituent. The shared pyridin-2-ylmethyl group in both the target compound and 2PU-3 suggests a critical pharmacophore for cytokinin-like activity .

Biological Activity :

  • While 2PU-3 and BA have demonstrated cytokinin effects (e.g., cell division promotion), the target compound’s activity remains uncharacterized in the provided evidence. Its structural complexity may confer unique receptor-binding properties or metabolic stability.
  • TP-5’s triazolopyrimidine core highlights alternative strategies for enhancing cytokinin efficacy, contrasting with urea-based analogs.

Research Gaps :

  • Empirical studies on the target compound’s cytokinin activity, solubility, and stability are absent in the provided sources. Further work could leverage methodologies from studies on 2PU-3, such as tobacco callus assays or RNase inhibition tests .

Methodological Considerations

  • Structural Analysis : X-ray crystallography using programs like SHELX could resolve the target compound’s 3D conformation, aiding comparisons with 2PU-3 or BA.
  • Biological Assays : The COPERNICUS Programme (ERBIC15CT960914) supported cytokinin research in , suggesting validated protocols for activity testing .

Biological Activity

3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with phenethyl isocyanate and pyridin-2-ylmethylamine. The structural elucidation typically involves techniques such as NMR spectroscopy, which confirms the presence of functional groups and the overall conformation of the molecule. The crystal structure analysis reveals a twisted conformation due to steric hindrance between the bulky substituents on the urea nitrogen .

Antimicrobial Activity

Research indicates that 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects . The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as HeLa cells, with IC50 values indicating significant cytotoxicity . The compound's activity is hypothesized to stem from its ability to inhibit specific kinases involved in cell proliferation and survival.

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has shown promise as an enzyme inhibitor. It has demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening : A study conducted on various synthesized derivatives, including 3-(4-Chlorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea, reported strong antibacterial activity against Bacillus subtilis and moderate activity against other strains. The structure-activity relationship (SAR) indicated that modifications in the aromatic substituents could enhance efficacy .
  • Cytotoxicity Assays : In a cytotoxicity assay against HeLa cells, the compound exhibited an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent. Mechanistic studies suggested that it may activate apoptotic pathways through mitochondrial dysfunction .
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit AChE, yielding an IC50 value of 30 nM, showcasing its potential in neurodegenerative disease treatment .

Data Tables

Biological ActivityIC50 Value (µM)Targeted Pathway/Mechanism
Antibacterial (Bacillus)10Cell wall synthesis disruption
Anticancer (HeLa cells)25Apoptosis induction
AChE Inhibition30Neurotransmitter regulation

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